TRV0109101 Prevents Opioid-Induced Mechanical Allodynia (OIMA) Unlike Morphine or Fentanyl
In a chronic administration mouse model, TRV0109101 does not promote the development of opioid-induced mechanical allodynia (OIMA), a key preclinical model of OIH, whereas the conventional opioids morphine and fentanyl reliably induce OIMA under identical conditions [1]. This finding is directly corroborated by β-arrestin knockout studies, which showed OIMA development is dependent on β-arrestin signaling [1].
| Evidence Dimension | Development of Opioid-Induced Mechanical Allodynia (OIMA) upon Chronic Administration |
|---|---|
| Target Compound Data | 0% OIMA development (Allodynia not promoted) |
| Comparator Or Baseline | Morphine and Fentanyl (100% OIMA development; allodynia promoted) |
| Quantified Difference | 100% reduction in OIMA development compared to conventional opioids |
| Conditions | Chronic administration in male C57BL/6 mice (10 mg/kg/day TRV0109101; 20 mg/kg/day morphine; 0.2 mg/kg/day fentanyl; all s.c.) over 7 days. Mechanical allodynia measured via von Frey filament assay. |
Why This Matters
For researchers studying OIH or seeking analgesics with a lower propensity to cause this paradoxical pain state, TRV0109101 provides a distinct and quantifiable advantage over morphine and fentanyl.
- [1] Koblish, M., Carr, R., III, Siuda, E. R., Rominger, D. H., Gowen-MacDonald, W., Cowan, C. L., Crombie, A. L., Violin, J. D., & Lark, M. W. (2017). TRV0109101, a G Protein-Biased Agonist of the µ-Opioid Receptor, Does Not Promote Opioid-Induced Mechanical Allodynia following Chronic Administration. The Journal of Pharmacology and Experimental Therapeutics, 362(2), 254–262. View Source
